N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide
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Overview
Description
N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide is a compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties . The structure of this compound consists of an imidazo[2,1-b]thiazole moiety linked to a 4-methoxybenzamide group through an ethyl chain.
Mechanism of Action
Target of Action
Compounds bearing imidazo[2,1-b]thiazole scaffolds have been found to exhibit a broad spectrum of pharmacological activities . They have been associated with antifungal, antibacterial, anti-inflammatory, and antihypertensive properties, as well as being used as cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiators .
Mode of Action
The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .
Biochemical Pathways
Compounds bearing imidazo[2,1-b]thiazole scaffolds have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazoles, which are part of the compound’s structure, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
One compound bearing an imidazo[2,1-b]thiazole scaffold showed potential inhibitory activity against the mda-mb-231 cell line .
Action Environment
The synthesis of similar compounds has been performed under relatively mild conditions , and the use of green solvents has been highlighted in the synthesis of related compounds .
Biochemical Analysis
Biochemical Properties
It has been found to have significant interactions with various enzymes and proteins .
Cellular Effects
N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide has been shown to have effects on various types of cells. For instance, it has demonstrated inhibitory activity against certain cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Some studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in certain metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could potentially influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well known. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide typically involves the following steps :
Formation of Imidazo[2,1-b]thiazole Core: The imidazo[2,1-b]thiazole core can be synthesized by reacting aminothiazole with 3-bromo-2-oxopropanoic acid in the presence of a dehydrating agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
Attachment of Ethyl Chain: The ethyl chain is introduced by reacting the imidazo[2,1-b]thiazole core with an appropriate ethylating agent under basic conditions.
Coupling with 4-Methoxybenzamide: The final step involves coupling the ethylated imidazo[2,1-b]thiazole with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield . These methods typically use automated reactors and optimized reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide has several scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methoxybenzamide can be compared with other imidazo[2,1-b]thiazole derivatives :
N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: This compound has shown potential as an anticancer agent with higher selectivity against certain cancer cell lines.
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide: Exhibits slightly higher inhibition on VEGFR2 and is a potential inhibitor against MDA-MB-231 cancer cells.
The uniqueness of this compound lies in its specific structural features and its potential for diverse biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-20-13-4-2-11(3-5-13)14(19)16-7-6-12-10-18-8-9-21-15(18)17-12/h2-5,8-10H,6-7H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNUQGIPSYNVFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CSC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.